2-Methyl-1,3-dioxoisoindoline-5-carbaldehyde
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Overview
Description
2-Methyl-1,3-dioxoisoindoline-5-carbaldehyde is a chemical compound with the molecular formula C10H7NO4 It is a derivative of isoindoline, characterized by the presence of a methyl group and a dioxoisoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carbaldehyde typically involves the reaction of N-Methylformamide with Trimellitic Anhydride. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid.
Reduction: 2-Methyl-1,3-dioxoisoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,3-dioxoisoindoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of both an aldehyde and a dioxoisoindoline structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-methyl-1,3-dioxoisoindole-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-11-9(13)7-3-2-6(5-12)4-8(7)10(11)14/h2-5H,1H3 |
InChI Key |
PCVSECUJMVXEJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C=O |
Origin of Product |
United States |
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